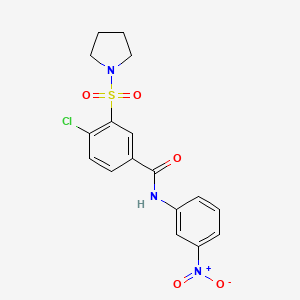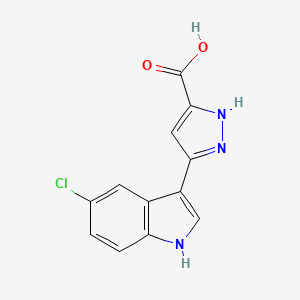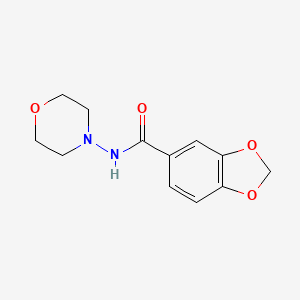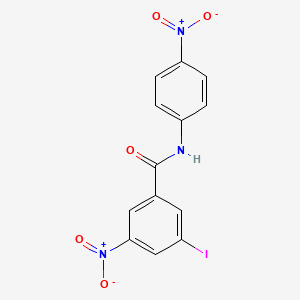![molecular formula C22H30FNO B12481466 N-{2-[(4-fluorobenzyl)oxy]benzyl}octan-1-amine](/img/structure/B12481466.png)
N-{2-[(4-fluorobenzyl)oxy]benzyl}octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE is an organic molecule characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an octylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable methoxy reagent under basic conditions to form 4-fluorophenylmethoxy.
Coupling with Benzyl Halide: The methoxyphenyl intermediate is then reacted with a benzyl halide in the presence of a base to form the benzylated product.
Introduction of the Octylamine Group: The final step involves the nucleophilic substitution of the benzylated product with octylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The octylamine chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE: can be compared with similar compounds such as:
4-Fluorophenylmethoxybenzylamine: Lacks the octylamine chain, resulting in different physicochemical properties.
4-Fluorophenylmethoxyphenylamine: Similar structure but without the octyl group, affecting its biological activity.
Octylphenylmethoxybenzylamine: Contains an octyl group but lacks the fluorine atom, leading to different reactivity and applications.
The uniqueness of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE lies in its combination of fluorophenyl, methoxyphenyl, and octylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30FNO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]octan-1-amine |
InChI |
InChI=1S/C22H30FNO/c1-2-3-4-5-6-9-16-24-17-20-10-7-8-11-22(20)25-18-19-12-14-21(23)15-13-19/h7-8,10-15,24H,2-6,9,16-18H2,1H3 |
InChI Key |
CAHMXOGVSVJISG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-](/img/structure/B12481388.png)
![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12481391.png)
![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)



![4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12481443.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12481450.png)
![2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12481455.png)
![2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B12481463.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide](/img/structure/B12481470.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12481484.png)
